methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate
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Overview
Description
“Methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate” is a chemical compound with the CAS Number: 339010-38-7 . It has a molecular weight of 308.31 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is 1S/C18H13FN2O2/c1-23-17(22)15-16(21)14-12(8-5-9-13(14)19)18(15,10-20)11-6-3-2-4-7-11/h2-9H,21H2,1H3 .Physical And Chemical Properties Analysis
The compound has a melting point range of 154 - 156 degrees Celsius . It’s a solid substance with a molecular weight of 308.31 .Scientific Research Applications
Synthesis and Structural Characterization
One of the key applications of methyl 3-amino-1-cyano-4-fluoro-1-phenyl-1H-indene-2-carboxylate is in the synthesis and structural characterization of various compounds. For example, it has been used in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which are studied for their potential as anticancer drugs. These complexes have been characterized using various spectroscopic techniques and elemental analyses, with a focus on understanding their structural properties and cytotoxicity against different human tumor cell lines (Basu Baul et al., 2009).
Cross-Coupling Reactions
The compound is also important in cross-coupling reactions. Research has shown its utility in meta-C–H arylation and methylation of certain acids and phenolic derivatives. This is achieved using a nitrile template, essential for the effective cross-coupling of C–H bonds with organoborons (Wan et al., 2013).
Conformational Studies
In conformational studies, this compound plays a critical role. It has been used in the synthesis of conformationally constrained tryptophan derivatives. These derivatives are specifically designed for peptide/peptoid conformation elucidation studies, helping to understand the structure and function of various peptides and proteins (Horwell et al., 1994).
Fluorescence Enhancement Studies
The molecule is also significant in fluorescence enhancement studies. For instance, its derivatives have been investigated for their role in increasing the fluorescence of certain stilbene compounds. This research contributes to a deeper understanding of the photochemical behavior of these compounds and their potential applications in various scientific fields (Yang et al., 2002).
Synthesis of Amino Acid Derivatives
Additionally, it is used in the synthesis of bicyclic amino acid derivatives. These derivatives are synthesized through Aza-Diels-Alder reactions and are important for understanding the asymmetric synthesis and structural aspects of amino acids (Waldmann & Braun, 1991).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H312, and H332, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
properties
IUPAC Name |
methyl 3-amino-1-cyano-4-fluoro-1-phenylindene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2/c1-23-17(22)15-16(21)14-12(8-5-9-13(14)19)18(15,10-20)11-6-3-2-4-7-11/h2-9H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPUFJUMTJUBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C1(C#N)C3=CC=CC=C3)C=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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